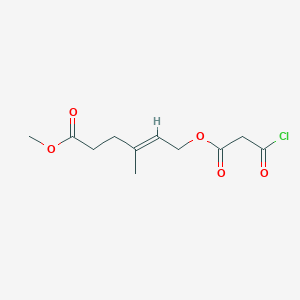
4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)- is a complex organic compound with a unique structure that includes a hexenoic acid backbone, a chloro-dioxopropoxy group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Hexenoic Acid Backbone: This can be achieved through the reaction of a suitable alkene with a carboxylic acid derivative under catalytic conditions.
Introduction of the Chloro-Dioxopropoxy Group: This step involves the reaction of the hexenoic acid derivative with a chlorinated dioxopropane compound, often under basic conditions to facilitate the substitution reaction.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and catalysts is crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro-dioxopropoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Hexenoic Acid: Lacks the chloro-dioxopropoxy and methyl ester groups, making it less reactive.
6-(3-Chloro-1,3-dioxopropoxy)-4-methyl-hexanoic Acid: Similar structure but without the ester group.
Methyl 4-Hexenoate: Contains the ester group but lacks the chloro-dioxopropoxy group.
Uniqueness
4-Hexenoic acid, 6-(3-chloro-1,3-dioxopropoxy)-4-methyl-, methyl ester, (4E)- is unique due to the combination of functional groups that confer specific reactivity and potential applications. The presence of the chloro-dioxopropoxy group allows for unique substitution reactions, while the ester group provides versatility in synthetic applications.
Properties
Molecular Formula |
C11H15ClO5 |
|---|---|
Molecular Weight |
262.68 g/mol |
IUPAC Name |
methyl (E)-6-(3-chloro-3-oxopropanoyl)oxy-4-methylhex-4-enoate |
InChI |
InChI=1S/C11H15ClO5/c1-8(3-4-10(14)16-2)5-6-17-11(15)7-9(12)13/h5H,3-4,6-7H2,1-2H3/b8-5+ |
InChI Key |
QXXUNZANVGMQLP-VMPITWQZSA-N |
Isomeric SMILES |
C/C(=C\COC(=O)CC(=O)Cl)/CCC(=O)OC |
Canonical SMILES |
CC(=CCOC(=O)CC(=O)Cl)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B11858187.png)
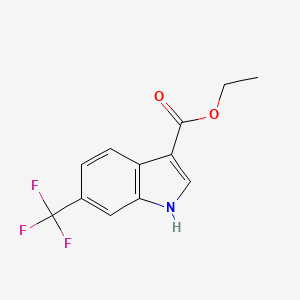
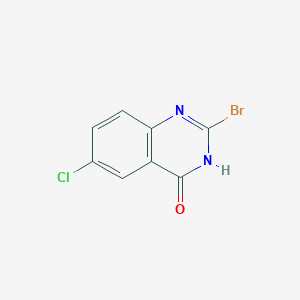

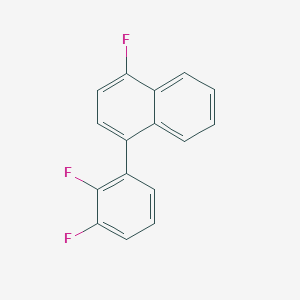
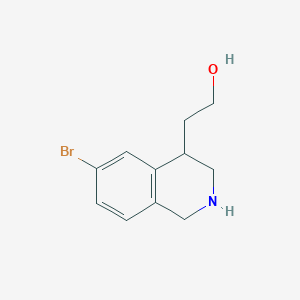
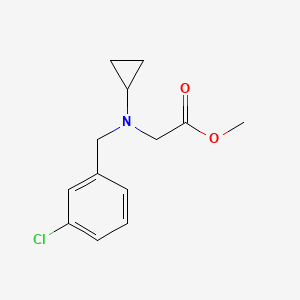


![Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B11858231.png)
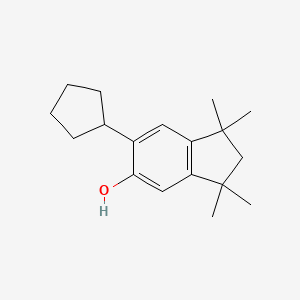
![2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(2H)-one](/img/structure/B11858248.png)

